4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole
Overview
Description
4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole is a heterocyclic compound with the molecular formula C24H21BrN2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3 and 5 positions, and a trityl group at the 1-position.
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s known that pyrazoles, due to the presence of two dissimilar and adjacent nitrogen atoms in their structure, can simultaneously donate and accept hydrogen bonds . This property allows them to establish intermolecular interactions with their targets, potentially leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
It is reported to inhibit oxidative phosphorylation and atp exchange reactions . This suggests that it may impact energy metabolism pathways within cells .
Pharmacokinetics
The compound’s molecular weight (41735 g/mol) and physical form (white to yellow solid) suggest that it may have certain pharmacokinetic characteristics
Result of Action
Given its reported ability to inhibit oxidative phosphorylation and atp exchange reactions , it may lead to changes in cellular energy levels and potentially impact various cellular processes.
Action Environment
It’s known that the compound is stable at room temperature and has a storage temperature of +4°c . This suggests that temperature could be an important environmental factor affecting its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Tritylation: Trityl chloride in the presence of pyridine.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Substituted Pyrazoles: Formed by substitution of the bromine atom.
Oxides and Reduced Products: Formed through oxidation and reduction reactions.
Scientific Research Applications
4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromopyrazole
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
Uniqueness
4-Bromo-3,5-dimethyl-1-trityl-1H-pyrazole is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-tritylpyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2/c1-18-23(25)19(2)27(26-18)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFKJANHGULTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40843458 | |
Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40843458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919802-98-5 | |
Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919802-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethyl-1-(triphenylmethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40843458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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